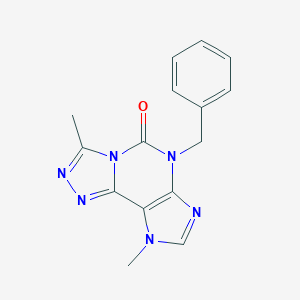
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- (referred to as TDP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TDP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, TDP has been found to induce the expression of pro-apoptotic genes while suppressing the expression of anti-apoptotic genes.
Effets Biochimiques Et Physiologiques
TDP has been found to have various biochemical and physiological effects. Studies have shown that TDP can inhibit the growth of cancer cells and induce apoptosis. Additionally, TDP has been found to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TDP is its potential application in cancer research. Additionally, TDP is relatively easy to synthesize, and it can be obtained in large quantities. However, one of the limitations of TDP is that its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action fully.
Orientations Futures
There are numerous future directions for TDP research. One potential area of research is the development of TDP-based drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of TDP fully. Furthermore, TDP can be used as a tool for studying the biological pathways involved in cancer development and progression.
Conclusion:
In conclusion, TDP is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and anti-inflammatory effects make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
TDP can be synthesized through a multistep process involving the reactions of various chemical intermediates. The synthesis method involves the use of starting materials such as 6-chloropurine, 3,4-dihydro-6-methyl-4-phenyl-2H-pyran, and hydrazine hydrate. The reaction conditions and reagents used in the synthesis process are carefully controlled to ensure the formation of the desired product.
Applications De Recherche Scientifique
TDP has been found to have potential applications in various scientific research fields. One of the most significant applications of TDP is in the area of cancer research. Studies have shown that TDP has anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. Furthermore, TDP has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
135446-07-0 |
|---|---|
Nom du produit |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- |
Formule moléculaire |
C15H14N6O |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
6-benzyl-3,9-dimethyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-10-17-18-14-12-13(16-9-19(12)2)20(15(22)21(10)14)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Clé InChI |
VTLXSLBNOQBUGC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
SMILES canonique |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Autres numéros CAS |
135446-07-0 |
Synonymes |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(pheny lmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




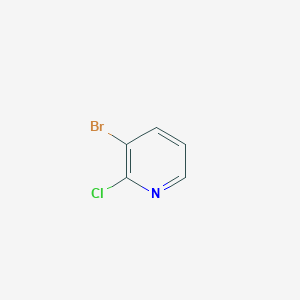
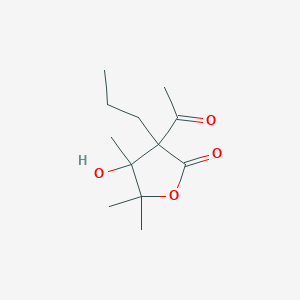
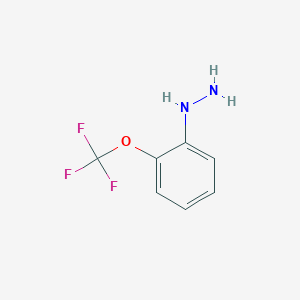
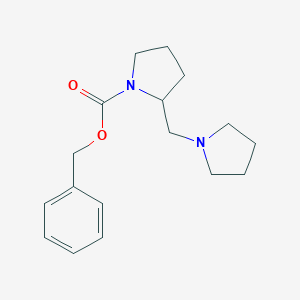
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
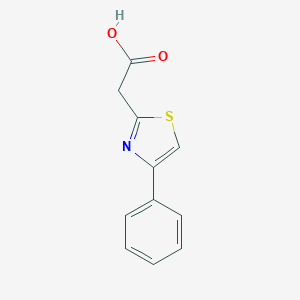
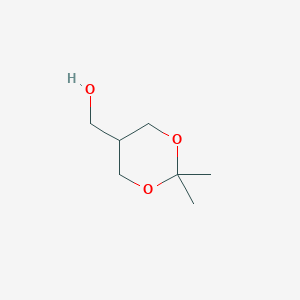
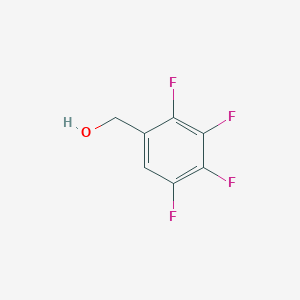
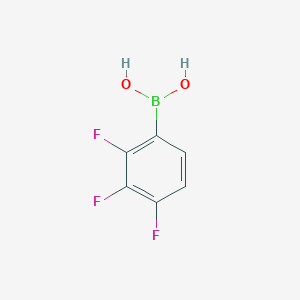
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
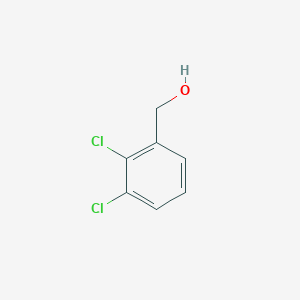
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)